ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H20FN7O3S and its molecular weight is 445.47. The purity is usually 95%.
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Mechanism of Action
Targets of Action
The compound contains a triazolopyrimidine moiety , which is often found in bioactive molecules and drugs. Compounds containing a triazole are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Therefore, the targets of this compound could be diverse depending on its specific structure and functional groups.
Mode of Action
The mode of action of this compound would depend on its specific targets. For instance, if it targets enzymes, it might inhibit their activity, leading to a decrease in the production of certain molecules. If it targets receptors, it might either activate or inhibit them, leading to changes in cell signaling .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it has anti-inflammatory properties, it might affect pathways related to inflammation, such as the NF-kB pathway .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its chemical structure. For instance, the presence of a piperazine moiety might influence its physicochemical properties and thus its pharmacokinetics .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it has anti-inflammatory properties, it might reduce inflammation in the body .
Biological Activity
Ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a piperazine ring connected to a triazolopyrimidine moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the introduction of the triazole and thiol groups can be achieved through cyclization reactions followed by acylation processes.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of triazolo[4,5-d]pyrimidine derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
A recent study reported that derivatives exhibited IC50 values ranging from 9.1 µg/mL in MCF-7 cells to significantly lower values in other cancer types, indicating their potential as chemotherapeutic agents . The mechanism of action often involves apoptosis induction through pathways involving caspases and Bcl-2 family proteins .
Antibacterial and Antiviral Activities
Research has also indicated that triazole-based compounds possess antibacterial and antiviral properties. Compounds have shown effectiveness against a range of human pathogenic bacteria and viruses, including HIV . The mechanisms often involve inhibition of key enzymes or disruption of bacterial cell walls.
In Vitro Studies
In vitro studies using MTT assays have been pivotal in assessing the cytotoxicity of this compound derivatives. The results typically indicate a dose-dependent response with significant activity against several cancer cell lines such as MCF-7 and HeLa .
In Vivo Studies
In vivo studies are crucial for evaluating the therapeutic efficacy and safety profiles of these compounds. Preliminary animal studies suggest promising results in tumor reduction without significant toxicity at therapeutic doses .
Case Study 1: MCF-7 Cell Line Evaluation
A series of derivatives were tested against the MCF-7 breast cancer cell line. The most potent compound exhibited an IC50 value of 9.1 µg/mL. Mechanistic studies revealed that this compound induced apoptosis via activation of caspases and modulation of Bcl-2 family proteins.
Case Study 2: Antiviral Activity Against HIV
In another study focusing on antiviral properties, derivatives were assessed for their ability to inhibit HIV replication in MT-4 cells using an MTT assay. The results showed significant inhibition compared to controls, suggesting potential as antiviral agents .
Properties
IUPAC Name |
ethyl 4-[2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O3S/c1-2-30-19(29)26-9-7-25(8-10-26)15(28)11-31-18-16-17(21-12-22-18)27(24-23-16)14-5-3-13(20)4-6-14/h3-6,12H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUWJJQXXZLPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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